molecular formula C22H16F2N2S B14241990 4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine CAS No. 365428-64-4

4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine

Cat. No.: B14241990
CAS No.: 365428-64-4
M. Wt: 378.4 g/mol
InChI Key: NOAXLARNFCYSPE-UHFFFAOYSA-N
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Description

4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine is a complex organic compound that features a thiazole ring fused with a pyridine ring, and substituted with difluorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Substitution Reactions: The thiazole intermediate is then subjected to substitution reactions to introduce the difluorophenyl and methylphenyl groups.

    Cyclization: The final step involves cyclization to form the pyridine ring, which can be achieved through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but lacks the thiazole and methylphenyl groups.

    4-(3-Methylphenyl)-1,3-thiazole: Contains the thiazole and methylphenyl groups but lacks the pyridine ring.

Uniqueness

4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

365428-64-4

Molecular Formula

C22H16F2N2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C22H16F2N2S/c1-13-4-3-5-15(10-13)20-21(16-8-9-25-14(2)11-16)27-22(26-20)18-7-6-17(23)12-19(18)24/h3-12H,1-2H3

InChI Key

NOAXLARNFCYSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=C(C=C(C=C3)F)F)C4=CC(=NC=C4)C

Origin of Product

United States

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